Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside
Overview
Description
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 320.36 and its molecular formula is C13H20O7S .
Molecular Structure Analysis
The SMILES representation of this compound isCC(O[C@H]1C@@H=O)C)SC)OC(C)=O)=O
. This provides a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored at a temperature below 0°C . It is heat sensitive .Scientific Research Applications
Synthesis of Glycosylated Compounds
Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside serves as a crucial intermediate in the synthesis of complex glycosylated compounds, which are essential for various biochemical applications. For instance, it has been used as a key glycosyl donor in the synthesis of the sodium salts of methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside 3- and 4-sulfate. This demonstrates its utility in the construction of sulfated glycosides, which are relevant in biological studies related to cell signaling and molecular recognition processes (Jain & Matta, 1990).
Advancement in Glycochemistry
The compound is pivotal in advancing glycochemistry, particularly in the stereospecific synthesis of disaccharides. It has facilitated the synthesis of disaccharides with precise anomeric configurations, essential for the study of carbohydrate-protein interactions, highlighting its importance in the development of glycoconjugate vaccines and glycomimetics (Dejter-Juszynski & Flowers, 1974).
Development of Glycosylated Antigens
Its role extends to the development of glycosylated antigens, where it's used to synthesize complex oligosaccharide structures that mimic natural glycan antigens. This is vital in immunology research for creating synthetic antigens that can elicit immune responses similar to those of natural pathogens, contributing to vaccine development and understanding of immune system mechanisms (Saksena, Adamo, & Kováč, 2007).
Contributions to Carbohydrate Synthesis
The versatility of this compound in carbohydrate synthesis is further exemplified by its application in the formation of various glycosidic linkages. It has enabled the synthesis of oligosaccharides containing specific antigenic structures, crucial for understanding the biochemical basis of many diseases and the development of carbohydrate-based therapeutics (Jain & Matta, 1992).
Future Directions
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLBZRHXWOHZNS-MCNNAKBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556353 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84635-54-1 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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